molecular formula C16H14N4O4 B4284598 4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide

4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide

Cat. No. B4284598
M. Wt: 326.31 g/mol
InChI Key: ZTBBTCUNUOXNOG-VCHYOVAHSA-N
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Description

4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as 4-(3-nitrobenzylideneamino) benzamide and has a molecular formula of C15H12N4O4.

Mechanism of Action

The mechanism of action of 4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell division and proliferation. It is also thought to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and antimicrobial properties, 4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide has also been shown to have antioxidant and anti-inflammatory effects. It has been found to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer, diabetes, and cardiovascular disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide in lab experiments is its relatively simple synthesis method and low cost. However, its limited solubility in water and certain organic solvents can pose challenges in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to investigate its efficacy and safety in vivo. Additionally, its antimicrobial properties warrant further investigation for the development of new antibiotics. Finally, its antioxidant and anti-inflammatory effects suggest potential applications in the treatment of various chronic diseases.

Scientific Research Applications

The potential applications of 4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide in scientific research are vast. This compound has been studied extensively for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been investigated for its antimicrobial activity and has demonstrated significant inhibitory effects against various bacterial strains.

properties

IUPAC Name

4-N-[(E)-1-(3-nitrophenyl)ethylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-10(13-3-2-4-14(9-13)20(23)24)18-19-16(22)12-7-5-11(6-8-12)15(17)21/h2-9H,1H3,(H2,17,21)(H,19,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBBTCUNUOXNOG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(=O)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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